Tidiacic

Antimicrobial resistance Metallo-β-lactamase inhibitor NDM-1

Tidiacic (CAS 30097-06-4) addresses two critical gaps in pharmaceutical R&D: a potent NDM-1 metallo-β-lactamase inhibitor scaffold and a stereochemically defined hepatoprotective sulfur donor. Key advantages: • NDM-1 inhibition: Restores carbapenem susceptibility in resistant Gram-negative clinical isolates. • Stereochemical control: Unique ring-seco intermediate during methyl esterification ensures enantiomerically enriched thiazolidine-2,4-dicarboxylate esters. • Validated QC: Ion-exchange HPLC (LOD 3 μg/mL) and reversed-phase ion-pair HPLC methods established for pharmacokinetic studies. • ≥98% purity; stable at ambient temperature for global shipping.

Molecular Formula C5H7NO4S
Molecular Weight 177.18 g/mol
CAS No. 30097-06-4
Cat. No. B1206608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTidiacic
CAS30097-06-4
Synonyms2,4-thiazolidinedicarboxylic acid
2-carboxythiazolidine-4-carboxylic acid
thiazolidine-2,4-dicarboxylic acid
Molecular FormulaC5H7NO4S
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C(=O)O)C(=O)O
InChIInChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
InChIKeyDAXBISKSIDBYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboxythiazolidine-4-carboxylic Acid (CAS 30097-06-4): Chemical Identity and Pharmacological Classification


2-Carboxythiazolidine-4-carboxylic acid (CAS 30097-06-4), also known as thiazolidine-2,4-dicarboxylic acid or Tidiacic, is a heterocyclic dicarboxylic acid structurally related to alpha-amino acids [1]. This compound is primarily recognized as a hepatoprotective agent that functions both as an antioxidant and as a sulfur donor . The compound is characterized by a thiazolidine ring bearing carboxylic acid substituents at the 2- and 4-positions, with a molecular weight of 177.18 g/mol and a molecular formula of C₅H₇NO₄S [1].

Why 2-Carboxythiazolidine-4-carboxylic Acid Cannot Be Substituted with Generic Thiazolidine Analogs


The 2,4-dicarboxylic acid substitution pattern on the thiazolidine ring of 2-carboxythiazolidine-4-carboxylic acid confers distinct biochemical properties that fundamentally alter its metabolic fate and biological activity compared to closely related thiazolidine analogs [1]. While simple thiazolidine-4-carboxylic acid derivatives (e.g., Timonacic) function as prodrugs of L-cysteine via enzymatic ring opening by proline oxidase, the presence of the additional 2-carboxyl group renders 2-carboxythiazolidine-4-carboxylic acid a poor substrate for proline oxidase and alters its ring-opening kinetics [2]. This structural distinction is not merely incremental but dictates both the compound's stability in biological systems and its specific molecular targets, as evidenced by its unique capacity to inhibit metallo-β-lactamases and its distinct sulfur donor profile [3]. Consequently, generic substitution with mono-carboxylic thiazolidine analogs will not recapitulate the target compound's activity profile.

Quantitative Differentiation of 2-Carboxythiazolidine-4-carboxylic Acid: Comparator-Based Evidence for Procurement Decisions


NDM-1 Metallo-β-Lactamase Inhibition: 2-Carboxythiazolidine-4-carboxylic Acid vs. Pyridine-2,6-dicarboxylic Acid

In a comparative study evaluating small carboxylic acids as inhibitors of New Delhi metallo-β-lactamase (NDM-1), 2-carboxythiazolidine-4-carboxylic acid (thiazolidine-2,4-dicarboxylic acid) demonstrated inhibitory potency comparable to pyridine-2,6-dicarboxylic acid, with both compounds identified as the most potent among the four carboxylic acids tested [1]. The inhibitory constants for all compounds tested were in the micromolar range [1].

Antimicrobial resistance Metallo-β-lactamase inhibitor NDM-1

Enzymatic Stability: 2-Carboxythiazolidine-4-carboxylic Acid vs. 2-Methylthiazolidine-4-carboxylic Acid in Proline Oxidase Metabolism

Comparative enzymatic studies reveal that the 2-carboxyl substituent dramatically alters metabolic fate. While thiazolidine-4(R)-carboxylic acid (1a) serves as a good substrate for rat liver mitochondrial proline oxidase with a Kₘ of 1.1 × 10⁻⁴ M and Vₘₐₓ of 5.4 μmol min⁻¹ (mg protein)⁻¹, the presence of a 2-methyl substituent (compound 1b) abolishes substrate activity, indicating that the compound is not metabolized via this pathway [1]. By extrapolation, the 2-carboxyl substituent of 2-carboxythiazolidine-4-carboxylic acid is expected to similarly impair or eliminate proline oxidase substrate capacity relative to the unsubstituted parent, though direct kinetic data for this specific comparison is not reported in the primary literature.

Prodrug metabolism Proline oxidase Enzymatic stability

Sulfur Donor Functionality: 2-Carboxythiazolidine-4-carboxylic Acid vs. L-Cysteine Direct Administration

2-Carboxythiazolidine-4-carboxylic acid functions as a sulfur donor and antioxidant, a property that distinguishes it from direct L-cysteine administration . While L-cysteine provides immediate sulfhydryl availability, the thiazolidine-2,4-dicarboxylic acid scaffold offers controlled release characteristics and enhanced stability [1]. The compound is clinically formulated as a 1:1 combination with L-arginine (Tidiacic arginine; Tiadilon) to optimize its sulfur donor activity [2]. Direct quantitative comparative data on sulfur release kinetics between the target compound and L-cysteine are not available in the open literature, but the class-level inference from structurally related 2-substituted thiazolidine-4-carboxylic acids indicates that ring-opening kinetics are pH- and substituent-dependent [1].

Sulfur donor Hepatoprotection Prodrug

Synthetic Utility: Stereoselective Esterification of 2-Carboxythiazolidine-4-carboxylic Acid Diastereomers

2-Carboxythiazolidine-4-carboxylic acid is obtained as a diastereoisomeric mixture from the condensation of glyoxylic acid with L-cysteine [1]. A key differentiating feature for synthetic applications is that methyl esterification of this diastereoisomeric mixture proceeds stereoselectively, a phenomenon explained by interconversion of one diastereomer via a ring seco intermediate [1]. This stereoselective behavior is not observed with mono-carboxylic thiazolidine analogs lacking the 2-carboxyl group and provides a unique entry point for the preparation of enantiomerically enriched thiazolidine derivatives.

Diastereoselective synthesis Esterification Chiral building block

Optimal Application Scenarios for 2-Carboxythiazolidine-4-carboxylic Acid Based on Evidence-Backed Differentiation


Development of NDM-1 Metallo-β-Lactamase Inhibitors for Combination Antibiotic Therapy

Based on direct comparative evidence demonstrating that 2-carboxythiazolidine-4-carboxylic acid is among the most potent small-molecule carboxylic acid inhibitors of NDM-1 [1], this compound is optimally deployed as a scaffold for developing β-lactamase inhibitors intended to restore carbapenem susceptibility in NDM-1-expressing clinical isolates. The compound's thiazolidine core offers a structurally distinct alternative to pyridine-based inhibitors, enabling diversification of inhibitor chemotypes for combination therapy against antibiotic-resistant Gram-negative bacteria [1].

Pharmaceutical Formulation of Sustained-Release Sulfur Donor Hepatoprotective Agents

Given its established role as a sulfur donor and antioxidant with hepatoprotective activity [1], and supported by class-level evidence indicating that 2-substituted thiazolidine-4-carboxylic acids exhibit altered metabolic stability compared to unsubstituted analogs [2], this compound is best utilized in pharmaceutical development programs targeting sustained-release prodrug formulations. The commercial availability of the 1:1 arginine salt formulation (Tidiacic arginine) provides a clinically precedented combination strategy for optimizing sulfur donor activity .

Stereoselective Synthesis of Chiral Thiazolidine-Derived Intermediates

The unique stereoselective behavior of 2-carboxythiazolidine-4-carboxylic acid during methyl esterification, mediated by a ring seco intermediate, distinguishes it from mono-carboxylic thiazolidine analogs [1]. This compound is therefore optimally employed as a starting material in synthetic routes requiring stereochemical control, particularly for the preparation of enantiomerically enriched thiazolidine-2,4-dicarboxylate esters and their subsequent transformation into bicyclic derivatives such as hydantoins and N-acylated products [1].

Analytical Method Development and Quality Control for Thiazolidine Dicarboxylates

Validated analytical methods for the quantification of 2-carboxythiazolidine-4-carboxylic acid in biological fluids have been established using ion-exchange chromatography [1] and reversed-phase ion-pair HPLC [2]. These methods, with detection limits of 3 μg/mL for the ion-exchange approach [1], support the compound's use as a reference standard in analytical laboratories developing assays for thiazolidine dicarboxylates in pharmaceutical quality control and pharmacokinetic studies.

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